Anti-Candida Potency: Basiliskamide A vs. Basiliskamide B (Direct Head-to-Head MIC Comparison)
In the original isolation and characterization study, basiliskamide A and basiliskamide B were tested side-by-side against Candida albicans using a standard broth microdilution assay. Basiliskamide A demonstrated an MIC of 1.0 µg/mL, while basiliskamide B—differing only in the position of the cinnamoyl ester (C9 vs. C7)—exhibited an MIC of 3.1 µg/mL [1]. This represents a 3.1-fold potency advantage for basiliskamide A that is directly attributable to the cinnamoyl ester regiochemistry [2]. The same differential was corroborated in a subsequent total synthesis study, where synthetic basiliskamide B showed slightly higher MICs against the same targets [2].
| Evidence Dimension | In vitro antifungal potency (MIC) against Candida albicans |
|---|---|
| Target Compound Data | Basiliskamide A: MIC = 1.0 µg/mL |
| Comparator Or Baseline | Basiliskamide B: MIC = 3.1 µg/mL |
| Quantified Difference | 3.1-fold higher potency for basiliskamide A (MIC ratio B/A = 3.1) |
| Conditions | Broth microdilution assay against Candida albicans; co-isolated natural products tested in parallel (Barsby et al., J Nat Prod 2002) |
Why This Matters
For researchers sourcing antifungal leads, basiliskamide A delivers a >3-fold potency advantage over its closest co-isolated analog, meaning that procurement of basiliskamide B would require proportionally more material to achieve equivalent in vitro activity.
- [1] Barsby T, Kelly MT, Andersen RJ. Tupuseleiamides and basiliskamides, new acyldipeptides and antifungal polyketides produced in culture by a Bacillus laterosporus isolate obtained from a tropical marine habitat. J Nat Prod. 2002 Oct;65(10):1447-51. DOI: 10.1021/np0201321. PMID: 12398541. View Source
- [2] Lipomi DJ, Langille NF, Panek JS. Total synthesis of basiliskamides A and B. Org Lett. 2004 Sep 30;6(20):3533-6. DOI: 10.1021/ol048574m. PMID: 15387541. View Source
